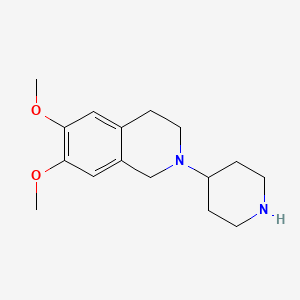

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Description

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the compound) is a tetrahydroisoquinoline (THIQ) derivative characterized by methoxy groups at positions 6 and 7 and a piperidin-4-yl substituent at position 2. This scaffold is widely studied for its role in modulating sigma-2 receptors (σ2R), with applications in oncology and neurology. The 6,7-dimethoxy-THIQ moiety is recognized as a σ2R-preferred cyclic amine fragment, enabling selective ligand-receptor interactions . Its structural versatility allows modifications that influence receptor binding, solubility, and therapeutic efficacy, making it a key candidate for drug development.

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

276.37 g/mol |

IUPAC Name |

6,7-dimethoxy-2-piperidin-4-yl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C16H24N2O2/c1-19-15-9-12-5-8-18(14-3-6-17-7-4-14)11-13(12)10-16(15)20-2/h9-10,14,17H,3-8,11H2,1-2H3 |

InChI Key |

GAGMAKLCMYOEKJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)C3CCNCC3)OC |

Origin of Product |

United States |

Preparation Methods

Bischler-Napieralski Cyclization Approach

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline (THIQ) core. A representative pathway involves:

- Amide Formation : Coupling 3,4-dimethoxyphenethylamine with phenylacetic acid derivatives using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in dichloromethane (DCM) at 0–25°C.

- Cyclization : Treating the amide intermediate with phosphorus oxychloride (POCl₃) in toluene under reflux (110°C) to form dihydroisoquinoline.

- Reduction : Sodium borohydride (NaBH₄) in methanol reduces the dihydro intermediate to the THIQ scaffold.

- N-Alkylation : Introducing the piperidin-4-yl group via alkylation with 4-bromopiperidine in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base.

Key Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amide coupling | HBTU, DCM, 25°C | 85–90 |

| Cyclization | POCl₃, toluene, 110°C | 70–75 |

| Reduction | NaBH₄, MeOH, 0°C | 90–95 |

| N-Alkylation | 4-bromopiperidine, K₂CO₃, DMF | 60–65 |

This method achieves an overall yield of 34–41% but requires stringent anhydrous conditions.

Reductive Amination Strategy

Reductive amination offers a streamlined route to install the piperidine moiety:

- THIQ Core Preparation : Synthesize 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline via Bischler-Napieralski cyclization as above.

- Condensation : React the THIQ amine with piperidin-4-one in DCM using acetic acid as catalyst.

- Reduction : Sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduces the imine bond at 0–25°C.

Optimization Insights :

- Solvent Effects : Dichloroethane (DCE) improves imine stability vs. DCM.

- Catalyst Loading : 10 mol% acetic acid maximizes conversion without racemization.

- Temperature : Reactions below 30°C prevent N-dealkylation side reactions.

Performance Metrics :

| Parameter | Value |

|---|---|

| Reaction Time | 12–16 hours |

| Isolated Yield | 78–82% |

| Purity (HPLC) | >98% |

This method reduces step count but necessitates chiral resolution if enantiopure products are required.

Pictet-Spengler Condensation Method

Microwave-assisted Pictet-Spengler reactions enhance throughput for THIQ derivatives:

- Aldehyde Synthesis : Oxidize 4-(piperidin-4-yl)butanol to the corresponding aldehyde using pyridinium chlorochromate (PCC).

- Condensation : React 3,4-dimethoxyphenethylamine with the aldehyde in trifluoroacetic acid (TFA) under microwave irradiation (140°C, 30 minutes).

- In Situ Reduction : Hydrogenate intermediates over palladium on carbon (Pd/C) in ethanol to saturate the THIQ ring.

Advantages :

- Speed : Microwave cycles complete in <1 hour vs. 24–48 hours conventionally.

- Atom Economy : Direct incorporation of the piperidine group minimizes protection/deprotection steps.

Limitations :

- Functional Group Tolerance : Electron-withdrawing groups on the aldehyde lower yields by 15–20%.

- Scale-Up Challenges : Microwave batch reactors limit production to <100 g batches.

Comparative Analysis of Synthetic Routes

| Parameter | Bischler-Napieralski | Reductive Amination | Pictet-Spengler |

|---|---|---|---|

| Total Steps | 4 | 3 | 3 |

| Overall Yield (%) | 34–41 | 52–58 | 45–50 |

| Scalability | Pilot plant feasible | Bench-scale | Microscale |

| Enantiocontrol | Requires resolution | Racemic | Racemic |

| Key Advantage | High purity | Step efficiency | Speed |

The reductive amination route balances yield and practicality for preclinical studies, while Bischler-Napieralski remains preferred for GMP manufacturing.

Industrial-Scale Production Considerations

Large-scale synthesis (≥10 kg) necessitates:

- Continuous Flow Cyclization : Tubular reactors with POCl₃ achieve 92% conversion at 120°C with 5-minute residence time, reducing decomposition byproducts.

- Crystallization-Based Purification : Ethanol/water mixtures (3:1 v/v) recover 89% product at >99.5% purity, avoiding costly chromatography.

- Waste Stream Management : Capturing POCl₃ off-gases via alkaline scrubbers reduces environmental impact.

Cost Drivers :

- Piperidin-4-yl precursors account for 62% of raw material costs.

- Energy consumption peaks during vacuum distillations (38% of total energy use).

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Scientific Research Applications

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: It is used in the development of novel materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

6,7-Dimethoxy vs. Unsubstituted THIQ Derivatives

- Deletion of substituents at cycle 1 (linked to DNA) also maintained potency, indicating solvent-exposed regions tolerate structural simplification .

- Sigma Receptor Selectivity : The 6,7-dimethoxy substitution confers σ2R selectivity over σ1R, whereas unsubstituted THIQ derivatives exhibit broader receptor interactions. For example, N-cyclohexylpiperazine and N-(4-fluorophenyl)piperazine analogs show comparable σ2R affinity but lack the dimethoxy-driven selectivity .

Positional Substituents (Piperidin-4-yl vs. Phenethyl/Aryl Groups)

- P-glycoprotein (P-gp) Modulation : Derivatives with a phenethyl group at position 2 (e.g., 6,7-dimethoxy-2-[4-(1H-triazol-1-yl)phenethyl]-THIQ) demonstrated superior P-gp inhibition (EC50 = 127.5 nM) compared to piperidin-4-yl analogs, likely due to enhanced hydrophobic interactions with the transporter .

- Radiotracer Utility : Piperidin-4-yl-substituted analogs, such as ¹¹C-labeled derivatives, are prioritized for positron emission tomography (PET) due to balanced lipophilicity and blood-brain barrier penetration, outperforming tariquidar and elacridar in target organ uptake .

Functional Group Modifications

N-Alkylation and Antifungal Activity

- N-Alkylation of 6,7-dimethoxy-THIQ with C11 chains (e.g., decahydroisoquinoline derivatives) showed antifungal activity comparable to clotrimazole, targeting ergosterol biosynthesis enzymes (Δ14-reductase and Δ8,7-isomerase). In contrast, non-dimethoxy THIQ derivatives required longer alkyl chains for similar efficacy .

Neurotoxicity and Structural Mimicry

- N-Methylation of THIQ derivatives (e.g., 1-methyl-6,7-dihydroxy-THIQ) generates neurotoxic metabolites structurally akin to MPTP, a Parkinsonism-inducing agent. These compounds undergo oxidation to isoquinolinium ions, causing dopaminergic neuron degeneration. Notably, 6,7-dimethoxy substitution reduces this risk compared to dihydroxy analogs .

Pharmacological and Toxicological Profiles

Enzyme Inhibition and Catecholamine Modulation

- COMT Inhibition: 6,7-Dihydroxy-THIQ derivatives (e.g., 6,7-dihydroxy-2,2-dimethyl-THIQ) act as catechol-O-methyltransferase (COMT) substrates and norepinephrine depletors. Methylation at positions 2 or 4 abolishes norepinephrine release, highlighting strict structural requirements for this activity .

Acute Toxicity

- A fluorobenzyl-substituted 6,7-dimethoxy-THIQ analog demonstrated an intraperitoneal LD50 of 400 mg/kg in mice, indicating moderate acute toxicity. This contrasts with MPTP-like derivatives, which induce neurodegeneration at lower doses .

Comparative Data Table

Key Research Insights and Contradictions

- Structural Flexibility vs.

- Neurotoxicity Trade-offs : N-Methylation improves blood-brain barrier penetration but risks neurotoxicity, necessitating careful substituent design for CNS applications .

- Antifungal vs. Anticancer Applications : Alkyl chain length optimizes antifungal activity, whereas aromatic substituents (e.g., triazoles) enhance P-gp inhibition, reflecting divergent structure-activity relationships .

Biological Activity

6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential pharmacological applications. It is structurally related to various bioactive molecules and has shown promise in multiple biological assays. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

1. Beta-Adrenoceptor Activity

Research has indicated that certain derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline exhibit weak agonistic or antagonistic activity on beta-adrenoceptors. These receptors are crucial in cardiovascular regulation and are targets for various therapeutic agents .

2. Cancer Cell Cytotoxicity

A study evaluated a series of compounds derived from 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline for their cytotoxic effects against the K562 cell line (a model for chronic myeloid leukemia). Some derivatives demonstrated IC50 values comparable to known chemotherapeutics like verapamil, suggesting potential for further development in cancer therapy .

| Compound ID | IC50 (μM) | Ratio Factor |

|---|---|---|

| 6e | 0.66 | 24.13 |

| 6h | 0.65 | 24.50 |

| 7c | 0.96 | 16.59 |

3. Inhibition of Phosphodiesterases

The compound has been investigated for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4D. Inhibition of PDEs is known to play a role in modulating inflammation and cellular signaling pathways. The compound showed significant inhibition of PDE4D with an IC50 value demonstrating its potential as an anti-inflammatory agent .

Metabolite Identification

The metabolic pathways of the compound were studied using radio-high-performance liquid chromatography and liquid chromatography-tandem mass spectrometry. Key metabolites were identified in human urine and plasma following administration, indicating the compound's bioavailability and metabolic processing in vivo .

Antitumor Activity

Recent studies have suggested that some derivatives exhibit selective antitumor activity against hepatocellular carcinoma (HCC) that is independent of PDE inhibition. This highlights the need for further exploration into the mechanisms underlying its anticancer properties .

Study on Bronchial Function

In vivo studies have demonstrated that related compounds can significantly reduce bronchoconstriction and airway hyperactivity in animal models. These findings suggest a potential application in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dimethoxy-2-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline, and what key reaction conditions should be considered?

- Answer : The synthesis involves introducing the piperidin-4-yl group at the C2 position of the tetrahydroisoquinoline core. Two primary methods are:

- Reductive amination : Use sodium triacetoxyborohydride (NaBH(OAc)₃) with acetic acid as a catalyst, typically at 0–25°C in dichloromethane (DCM) .

- Nucleophilic substitution : Employ a pre-functionalized tetrahydroisoquinoline precursor (e.g., with a chloro leaving group) under basic conditions (e.g., K₂CO₃ in DMF) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Answer : A multi-technique approach is essential:

- NMR spectroscopy : ¹H/¹³C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm) and piperidine ring conformation .

- HRMS (ESI+) : Validate molecular weight with <5 ppm mass accuracy .

- HPLC-UV/ELSD : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

- IR spectroscopy : Identify tertiary amines (ν ~2800 cm⁻¹) and aromatic C-H stretches .

Advanced Research Questions

Q. How can researchers optimize reaction yields when piperidine incorporation leads to competing side reactions?

- Answer : Mitigation strategies include:

- Catalyst screening : Compare acetic acid vs. HCl for imine stabilization in reductive amination .

- Temperature control : Perform reactions at 0–4°C to suppress enamine formation, followed by gradual warming .

- Purification : Use flash chromatography with DCM:MeOH:NH₄OH gradients to isolate the target compound .

- Byproduct analysis : Characterize side products via LC-MS to adjust reactant ratios .

Q. How can contradictions in NMR spectral data (e.g., piperidine ring dynamics) be resolved?

- Answer : Advanced approaches include:

- Variable Temperature NMR : Conduct experiments at -20°C to 25°C to observe signal coalescence/splitting from ring-flipping .

- 2D NMR (COSY/NOESY) : Map through-space correlations between piperidine and tetrahydroisoquinoline protons .

- X-ray crystallography : Resolve conformational ambiguities using single-crystal structures, as demonstrated for related quinoline derivatives .

- DFT calculations : Compare experimental shifts with computed values for chair/boat conformers .

Q. How do the 6,7-dimethoxy groups influence reactivity in downstream functionalization?

- Answer : The methoxy groups exert:

- Electronic effects : Resonance donation (+M) activates the aromatic ring for electrophilic substitution but may sterically hinder reactions at C6/C7 .

- Solubility modulation : Enhanced polarity improves solubility in polar aprotic solvents (e.g., DMSO), critical for biological assays .

- Steric constraints : Bulky substituents necessitate high-temperature/pressure conditions for efficient transformations .

Q. What strategies validate analytical methods for quantifying trace impurities?

- Answer : Develop a robust protocol:

- Forced degradation : Expose the compound to heat (40–60°C), acid/base hydrolysis, and H₂O₂ to identify degradation pathways .

- HPLC-MS/MS : Use a C18 column with 0.1% formic acid gradients and monitor m/z transitions for parent ions and impurities .

- Validation metrics : Ensure linearity (R² ≥0.998), LOQ ≤0.1%, and precision (RSD ≤2%) .

- Reference standards : Use deuterated analogs (e.g., 6,7-D₆ derivatives) as internal standards for mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.